

An In-depth Technical Guide to 5-Oxoazelaic Acid: Chemical Properties and Structure

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Compound of Interest

Compound Name: 5-Oxoazelaic acid

Cat. No.: B1347596

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for **5-oxoazelaic acid**. The information is intended to support research, development, and quality control activities involving this dicarboxylic acid.

Chemical Properties and Structure

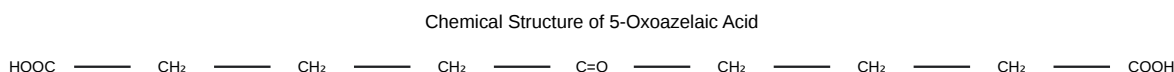
5-Oxoazelaic acid, also known as 5-oxononanedioic acid, is a C9 dicarboxylic acid containing a ketone functional group at the fifth carbon.^{[1][2]} Its chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C9H14O5	[2][3][4]
Molecular Weight	202.20 g/mol	[2][3]
Melting Point	107-109 °C	[1][3]
Boiling Point (Predicted)	463.3 ± 20.0 °C	[1][4]
Density (Predicted)	1.236 ± 0.06 g/cm ³	[1]
pKa (Predicted)	4.32 ± 0.10	[1]
Appearance	White to almost white powder or crystals	[1][5]
SMILES String	<chem>OC(=O)CCCC(=O)CCCC(O)=O</chem>	[3][6]
InChI	1S/C9H14O5/c10-7(3-1-5-8(11)12)4-2-6-9(13)14/h1-6H2,(H,11,12)(H,13,14)	[3][6]
CAS Number	57822-06-7	[1][3][4]

Solubility: While specific solubility data for **5-oxoazelaic acid** is not readily available, the solubility of the closely related azelaic acid provides a useful reference. Azelaic acid is slightly soluble in water (2.4 g/L at 20°C) and soluble in hot water, ethanol, and other organic solvents. [6] It is also soluble in ethanol, DMSO, and dimethylformamide at approximately 10 mg/mL. [1]

Chemical Structure

The structure of **5-oxoazelaic acid** consists of a nine-carbon chain with carboxylic acid groups at both ends and a ketone group at the C5 position.



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Chemical Structure of **5-Oxoazelaic Acid**

Experimental Protocols

Detailed methodologies for the analysis of dicarboxylic acids like **5-oxoazelaic acid** are crucial for accurate quantification and characterization. Below are representative protocols for HPLC and GC-MS analysis, adapted from established methods for azelaic acid.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantitative analysis of **5-oxoazelaic acid** in various matrices.

1. Sample Preparation:

- Objective: To extract **5-oxoazelaic acid** from the sample matrix.
- Procedure:
 - Accurately weigh a known amount of the sample.
 - Dissolve the sample in a suitable solvent such as acetonitrile or methanol.[\[7\]](#)
 - Vortex the mixture for 5 minutes to ensure complete dissolution.[\[7\]](#)
 - Centrifuge the sample at 7000 rpm to pellet any insoluble material.[\[7\]](#)
 - Collect the supernatant and dilute to the desired concentration with the mobile phase.[\[7\]](#)

2. Chromatographic Conditions:

- HPLC System: A standard HPLC system with a UV detector.[\[7\]](#)
- Column: Kromasil 100-5C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.[\[7\]](#)
- Mobile Phase: 50 mM sodium phosphate buffer:acetonitrile (75:25, v/v), with the pH adjusted to 3.5.[\[7\]](#)

- Flow Rate: 1.2 mL/min.[7]
- Detection Wavelength: 206 nm.[7]
- Injection Volume: 20 µL.

3. Method Validation:

- The method should be validated according to ICH guidelines for linearity, accuracy, precision, and robustness.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of dicarboxylic acids, a derivatization step is necessary for GC-MS analysis.

1. Derivatization (Methylation):

- Objective: To convert **5-oxoazelaic acid** to its more volatile methyl ester derivative.
- Procedure:
 - To the dried sample extract, add 1 mL of 14% boron trifluoride (BF₃) in methanol.[8]
 - Heat the mixture at 75°C for 20 minutes.[8]
 - After cooling, extract the methylated derivative with hexane.[8]
 - Dry the hexane extract under a stream of nitrogen.[8]
 - Reconstitute the sample in hexane for injection.[8]

2. GC-MS Conditions:

- GC-MS System: A standard GC-MS instrument.
- Column: Rtx®-2330 polar capillary column or equivalent.[8]
- Oven Temperature Program:

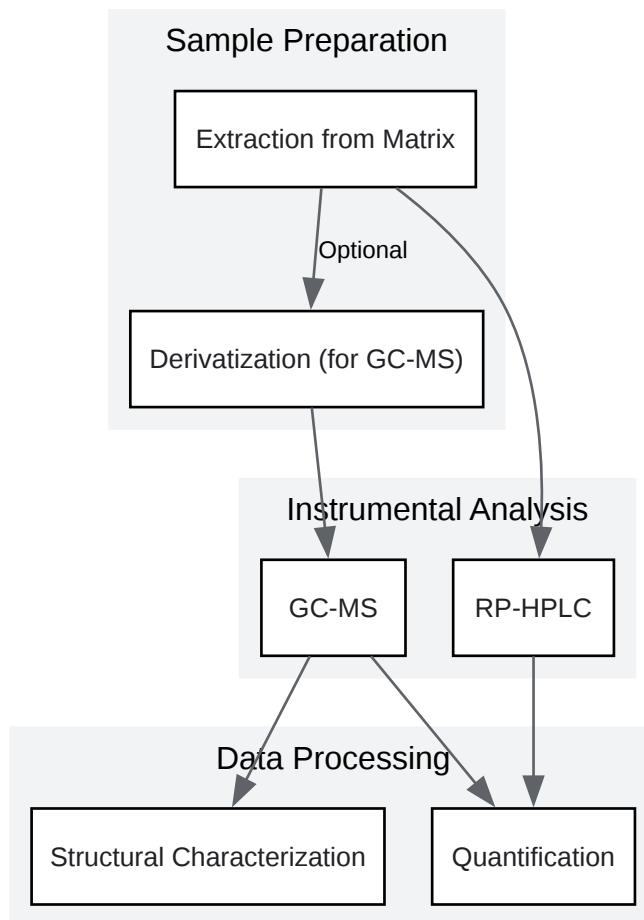
- Initial temperature: 120°C for 0.5 min.
- Ramp: 5°C/min to 200°C.
- Hold: 15 min at 200°C.[8]
- Injector and Interface Temperature: 260°C.[8]
- Ion Source Temperature: 160°C.[8]
- Carrier Gas: Helium at a constant flow rate of 1.51 mL/min.[8]
- Ionization Mode: Electron Ionization (EI).
- Mass Range: 50-550 amu.[8]

Biological Activity and Signaling Pathways

While the biological role of **5-oxoazelaic acid** is not as extensively studied as that of azelaic acid, the latter is known to be involved in several signaling pathways. Azelaic acid can interfere with the NF-κB/MAPK inflammatory signaling pathway and can also modulate the ROS signaling pathway.[9][10] Further research is needed to determine if **5-oxoazelaic acid** exhibits similar biological activities.

Below is a generalized workflow for the analysis of **5-oxoazelaic acid**.

General Analytical Workflow for 5-Oxoazelaic Acid



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Analytical Workflow for **5-Oxoazelaic Acid****Need Custom Synthesis?**

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- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Oxoazelaic Acid: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1347596#5-oxoazelaic-acid-chemical-properties-and-structure>]

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